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molecular formula C10H8O2 B162037 2-Acetylbenzofuran CAS No. 1646-26-0

2-Acetylbenzofuran

Cat. No. B162037
M. Wt: 160.17 g/mol
InChI Key: YUTFQTAITWWGFH-UHFFFAOYSA-N
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Patent
US07381567B2

Procedure details

The compound was synthesized according to example 1 using 2-acetylbenzofuran and ethyl heptafluorobutyrate as starting materials. The product was crystallized from petroleum ether. 1H NMR (CDCl3): 6.74 (s, 1 H); 7.35 (ddd, 1H, J=0.9 & 7.2 & 8.0 Hz); 7.52 (ddd, 1H, J=1.3 & 7.2 & 8.4 Hz); 7.58-7.61 (m, 1 H); 7.68 (d, 1H, J=0.9 Hz); 7.71-7.74 (m, 1 H). IR (film): 1614 (C═O); 1232 (C—F).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2].[F:13][C:14]([F:27])([F:26])[C:15]([F:25])([F:24])[C:16]([F:23])([F:22])[C:17](OCC)=[O:18]>>[O:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=[C:4]1[C:1](=[O:3])[CH2:2][C:17](=[O:18])[C:16]([F:22])([F:23])[C:15]([F:24])([F:25])[C:14]([F:27])([F:26])[F:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(=O)OCC)(F)F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized
CUSTOM
Type
CUSTOM
Details
The product was crystallized from petroleum ether

Outcomes

Product
Name
Type
Smiles
O1C(=CC2=C1C=CC=C2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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